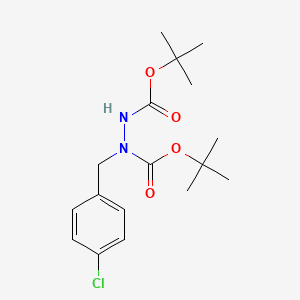

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC15885718

Molecular Formula: C17H25ClN2O4

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25ClN2O4 |

|---|---|

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

| Standard InChI | InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21) |

| Standard InChI Key | VZAONRWMMJUJNS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a hydrazine core functionalized with two tert-butoxycarbonyl (Boc) groups and a 4-chlorobenzyl substituent. The Boc groups confer steric protection to the hydrazine nitrogen atoms, enhancing stability during synthetic procedures. The 4-chlorobenzyl moiety introduces aromaticity and electronic effects, influencing reactivity in cross-coupling and substitution reactions .

The IUPAC name, tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, reflects its substituent arrangement. The canonical SMILES representation (CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C) and InChIKey (VZAONRWMMJUJNS-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing.

Physical Properties

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is typically isolated as a white crystalline solid. While direct melting point data for this specific compound is unavailable, analogous hydrazine dicarboxylates exhibit melting points between 123–150°C . The density is estimated at ~1.1 g/cm³ based on structurally similar tert-butyl esters . The compound’s solubility profile favors polar aprotic solvents (e.g., acetonitrile, dimethylformamide) over hydrocarbons, aligning with its use in solution-phase synthesis .

Table 1: Comparative Physicochemical Properties of Hydrazine Dicarboxylates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Di-tert-butyl hydrazine-1,2-dicarboxylate | C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> | 232.3 | 123–126 (dec.) | 1.1 |

| Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate | C<sub>17</sub>H<sub>25</sub>N<sub>2</sub>O<sub>4</sub> | 333.4 | 148–150 | 1.1* |

| Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate | C<sub>17</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>4</sub> | 356.8 | N/A | 1.1* |

| *Estimated from analogous structures. |

Synthesis and Reaction Methodology

Flow Synthesis Approach

A practical flow synthesis method involves the deoxygenative hydrazination of alcohols using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh<sub>3</sub>) in acetonitrile . For instance, reacting 4-chlorobenzyl alcohol with DBAD (1.5 equiv) and PPh<sub>3</sub> (1.5 equiv) at 0.25 M concentration yields the target compound in 72 hours (75% yield) . The reaction proceeds via a Mitsunobu-like mechanism, where PPh<sub>3</sub> reduces DBAD to generate a hydrazine intermediate, which subsequently reacts with the alcohol .

Key advantages of flow synthesis include:

-

Reduced side reactions: Continuous flow minimizes competing pathways (e.g., over-oxidation), improving selectivity .

-

Scalability: Reactions at 1.0 mmol scale demonstrate consistent yields (75–85%) .

Batch Synthesis and Byproduct Management

In batch conditions, the reaction between 4-chlorobenzyl alcohol and DBAD in MeCN at room temperature produces the desired compound alongside di-tert-butyl hydrazine-1,2-dicarboxylate as a byproduct . Purification via flash chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product with >75% purity .

Table 2: Optimization of Synthetic Conditions

| Parameter | Flow Synthesis | Batch Synthesis |

|---|---|---|

| Reaction Time | 72 hours | 36–72 hours |

| Yield | 75–85% | 54–85% |

| Byproduct Formation | Minimal | Moderate |

| Scalability | High (0.25–1.0 mmol) | Moderate (0.2–1.0 mmol) |

Applications in Organic Synthesis

Peptide and Heterocycle Construction

The compound serves as a protected hydrazine precursor in peptide synthesis. For example, it facilitates the preparation of 1-thioxotetrahydropyridazino[1,2-α] triazin-4(1H)-one, a heterocyclic scaffold with pharmacological potential . Deprotection of the Boc groups under acidic conditions (e.g., HCl/dioxane) generates free hydrazines, which undergo cyclocondensation with ketones or aldehydes .

Cross-Coupling and Functionalization

The 4-chlorobenzyl group participates in Suzuki-Miyaura couplings, enabling aryl diversification. In a representative transformation, palladium-catalyzed coupling with phenylboronic acid replaces the chlorine atom, yielding di-tert-butyl 1-(4-phenylbenzyl)hydrazine-1,2-dicarboxylate . Such reactions underscore its utility in generating structurally diverse hydrazine libraries for drug discovery .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) exhibits characteristic signals:

-

δ 7.30–7.15 (m, 2H, aromatic CH),

-

δ 4.64 (s, 2H, CH<sub>2</sub>N),

-

δ 1.48 (s, 18H, C(CH<sub>3</sub>)<sub>3</sub>) .

The <sup>13</sup>C NMR spectrum confirms carbonyl carbons at δ 155.4 and 154.9 ppm, with tert-butyl carbons at δ 81.3–80.9 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) analysis reveals a molecular ion peak at m/z 387.2278 ([M + H]<sup>+</sup>), consistent with the calculated mass for C<sub>22</sub>H<sub>31</sub>N<sub>2</sub>O<sub>4</sub><sup>+</sup> .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume